Methyl chlorodifluoroacetate is a chemical compound with the molecular formula . It is characterized by the presence of a chlorinated and difluorinated acetate group, making it a notable member of the haloester family. This compound is colorless to pale yellow in appearance and is typically used as an intermediate in organic synthesis, particularly in the production of fluorinated compounds. Its unique structure imparts specific reactivity and properties that are valuable in various chemical applications.
There is no current information available on the specific mechanism of action of MCDF in any biological system.
Methyl chlorodifluoroacetate can be synthesized through several methods:
Methyl chlorodifluoroacetate finds applications primarily in organic synthesis:
Studies on the interactions of methyl chlorodifluoroacetate focus on its reactivity with atmospheric species. Its rapid reaction with hydroxyl radicals leads to significant degradation pathways that influence its environmental persistence. The kinetic data obtained from these studies help predict its behavior in different atmospheric conditions and contribute to models assessing its impact on air quality and climate .
Methyl chlorodifluoroacetate shares structural similarities with several other haloesters and fluorinated compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl chlorodifluoroacetate | Similar structure but larger ethyl group; different reactivity patterns. | |
Methyl trifluoroacetate | Contains three fluorine atoms instead of two; higher reactivity due to trifluoromethyl group. | |
Chlorodifluoroacetic acid | Acidic form; significant environmental pollutant; more toxic than methyl chlorodifluoroacetate. | |
Methyl dichloroacetate | Contains two chlorine atoms; different reactivity and biological activity profile. |
Uniqueness: Methyl chlorodifluoroacetate's unique combination of chlorine and difluoromethyl groups contributes to its distinct reactivity patterns compared to similar compounds. Its specific atmospheric degradation pathways also highlight its importance in environmental chemistry.
Methyl chlorodifluoroacetate belongs to the family of halogenated esters, specifically characterized by the presence of both chlorine and fluorine substituents. With the IUPAC name methyl 2-chloro-2,2-difluoroacetate, this compound features a methyl ester group attached to a chlorodifluoroacetate moiety. Its molecular structure contains three key functional elements: the methoxy group (-OCH3), a carbonyl group (C=O), and the chlorodifluoromethyl group (-CF2Cl). This unique combination of functional groups gives the compound its distinctive chemical behavior and utility in organic synthesis.
Methyl chlorodifluoroacetate presents as a colorless transparent liquid with a molecular weight of 144.5 g/mol. Its physical properties include a boiling point of 79-81°C, a melting point of -140°C, and a density of 1.37 g/mL at 25°C. The compound has a refractive index of 1.349 and a flash point of approximately 19°C, classifying it as a highly flammable liquid. These properties necessitate careful handling and storage procedures, particularly given its sensitivity to moisture and requirement for inert atmosphere storage at 2-8°C.
The reactivity of methyl chlorodifluoroacetate is largely governed by its halogenated structure. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom create an electrophilic center at the alpha carbon, facilitating nucleophilic substitution reactions and making the compound particularly useful as a building block for introducing fluorinated moieties into organic molecules.
Flammable;Corrosive